molecular formula C16H16N4O B11429723 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

Cat. No.: B11429723
M. Wt: 280.32 g/mol
InChI Key: GGLCDSWIHGUMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is known for its stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of malononitrile-active methylene compounds, which react with imidazo[1,2-a]pyrimidine-2-carbaldehyde to form intermediate products through Knoevenagel condensation . These intermediates can then undergo further reactions to yield the desired compound.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyrimidine derivatives often employs one-pot, multicomponent protocols. These methods are advantageous due to their efficiency and ability to produce high yields with minimal purification steps. Catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride are commonly used to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for the development of targeted therapies.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide

InChI

InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-4-12(5-7-13)14-10-20-9-3-8-17-16(20)19-14/h3-11H,1-2H3,(H,18,21)

InChI Key

GGLCDSWIHGUMOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2

Origin of Product

United States

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